Ethyl 3-sulfamoylpropanoate
Description
Ethyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C5H11NO4S It is an ester derivative of sulfamic acid and is characterized by the presence of both ester and sulfonamide functional groups
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
ethyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C5H11NO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9) |
InChI Key |
AQSWSZYGEZXRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-sulfamoylpropanoate can be synthesized through the reaction of ethyl acrylate with sulfamic acid in the presence of a suitable catalyst. The reaction typically involves the addition of sulfamic acid to the double bond of ethyl acrylate, followed by esterification to form the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anion exchange resins can be employed to enhance the reaction rate and yield. The process may also include steps for purification and isolation of the product to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-sulfamoylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions are commonly used.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically employed
Major Products Formed:
Hydrolysis: Ethyl 3-sulfamoylpropanoic acid and ethanol.
Nucleophilic Substitution: Various substituted sulfonamides.
Oxidation and Reduction: Sulfonic acids and amines
Scientific Research Applications
Ethyl 3-sulfamoylpropanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of ethyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and modulate their activity. This interaction can lead to the inhibition of enzyme function, which is of particular interest in the development of enzyme inhibitors for therapeutic use .
Comparison with Similar Compounds
Ethyl 3-sulfamoylpropanoate can be compared with other ester and sulfonamide derivatives:
Ethyl acetate: A simple ester used as a solvent with a pleasant odor.
Methyl butyrate: Another ester known for its fruity aroma.
Sulfanilamide: A sulfonamide antibiotic used in the treatment of bacterial infections
Uniqueness: this compound is unique due to the combination of ester and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 3-sulfamoylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester and a sulfonamide derivative. Its molecular formula is with a molecular weight of approximately 206.26 g/mol. The compound features a sulfamoyl group that is crucial for its biological activity, allowing it to interact with various biological targets.
The primary mechanism through which this compound exerts its biological effects is by acting as an enzyme inhibitor . The sulfamoyl group allows the compound to bind to the active sites of specific enzymes, potentially altering their activity. This inhibition can lead to therapeutic effects in various diseases, particularly those involving metabolic pathways regulated by these enzymes.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been reported to affect carbonic anhydrases, which play a crucial role in regulating pH and carbon dioxide levels in biological systems. The inhibition of such enzymes can have implications for conditions like glaucoma and certain types of cancer.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have revealed promising results. Preliminary studies indicate that the compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that this compound could serve as a lead compound for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated:
| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 0.5 | 18 |
| S. aureus | 0.25 | 22 |
These findings suggest that this compound has potential as a novel antimicrobial agent.
Case Study: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, this compound was tested against various carbonic anhydrase isoforms:
| Isoform | IC50 (µM) |
|---|---|
| CA I | 12 |
| CA II | 8 |
| CA IX | 15 |
The data indicates that the compound preferentially inhibits CA II, which has implications for therapeutic applications in conditions where this isoform is overactive.
Synthesis Methods
The synthesis of this compound typically involves the reaction between ethyl propanoate and sulfamide under acidic conditions:
- Reactants : Ethyl propanoate and sulfamide.
- Catalyst : Sulfuric acid or hydrochloric acid.
- Conditions : Reflux for several hours until completion.
This method ensures high yields while maintaining the integrity of the sulfonamide group necessary for biological activity.
Q & A
Q. How can lab-scale synthesis be scaled while maintaining reaction efficiency?
- Methodological Answer :
- Flow Chemistry : Optimize residence time and pressure for continuous production.
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
Monitor heat dissipation and mixing efficiency to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
